An In-depth Technical Guide to the Role of 2'-Guanosine Monophosphate in RNA Metabolism and Degradation Pathways
An In-depth Technical Guide to the Role of 2'-Guanosine Monophosphate in RNA Metabolism and Degradation Pathways
Executive Summary
The canonical 3',5'-phosphodiester bond forms the fundamental backbone of RNA, yet a diverse array of non-standard linkages and modifications dictates the fate and function of these critical molecules. Among these, the 2'-phosphorylated RNA terminus, often exemplified by 2'-Guanosine Monophosphate (2'-GMP) at the 3'-end of an RNA fragment, represents a pivotal, yet often overlooked, intermediate in RNA metabolism. This guide provides a comprehensive exploration of the lifecycle of 2'-phosphorylated RNA, from its enzymatic biogenesis following RNA cleavage to its critical role as a processing intermediate in pathways like tRNA splicing, and its function as a potential regulatory checkpoint in RNA degradation. We will dissect the key enzymatic players, including RNA 2',3'-cyclic phosphodiesterases and 2'-phosphotransferases, and present the experimental methodologies required to investigate this transient molecular species. Finally, we will examine the therapeutic potential of targeting these unique RNA processing pathways, particularly in the context of developing novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the intricate layers of RNA regulation.
Section 1: The 2'-Phosphate Terminus: A Key Intermediate in RNA Metabolism
In the landscape of RNA biology, cellular RNAs are defined not only by their sequence but also by the chemical nature of their termini. While the majority of cellular RNAs possess 3'-hydroxyl (3'-OH) groups, a significant subset of RNA fragments generated during processing and degradation events transiently feature a 2'-phosphate (2'-P) group.[1] This modification is a direct consequence of a common RNA cleavage mechanism that proceeds through a 2',3'-cyclic phosphate (>p) intermediate.[2][3]
The hydrolysis of this cyclic intermediate can yield either a 3'-phosphate or a 2'-phosphate. The formation of a 2'-phosphate terminus creates a unique molecular identity that distinguishes these RNA fragments from their 3'-OH or 3'-P counterparts, profoundly influencing their subsequent metabolic fate. It is crucial to distinguish this 2'-terminal phosphate from other related structures:
-
3',5'-GMP: The standard building block of RNA, linked via 3'-to-5' phosphodiester bonds.
-
2',5'-Phosphodiester Linkage: An alternative backbone linkage found in specific biological contexts, such as the 2-5A oligoadenylate system that activates RNase L during the innate immune response.[4]
-
2',3'-Cyclic Phosphate (>p): A transient, reactive intermediate formed at the 3'-terminus of RNA fragments after cleavage by a wide range of endoribonucleases.[2][5]
The presence of a 2'-phosphate acts as a molecular roadblock, rendering the RNA molecule resistant to the canonical enzymatic machinery involved in ligation and degradation, which typically require a free 3'-OH group.[1][6] This characteristic positions the 2'-phosphate as a critical checkpoint in RNA quality control and turnover pathways.
Section 2: Biogenesis of 2'-Phosphorylated RNA
The generation of a 2'-phosphorylated RNA terminus is a two-step process initiated by endonucleolytic cleavage, followed by the resolution of a cyclic phosphate intermediate.
-
Endonucleolytic Cleavage and 2',3'-Cyclic Phosphate Formation: A vast number of endoribonucleases, including tRNA splicing endonucleases and various stress-induced RNases, cleave the phosphodiester backbone to produce RNA fragments with a 5'-hydroxyl (5'-OH) and a 2',3'-cyclic phosphate (>p) at the 3'-terminus.[2][3][5]
-
Hydrolysis by Cyclic Phosphodiesterases (CPDases): The 2',3'-cyclic phosphate is then hydrolyzed by a class of enzymes known as cyclic phosphodiesterases. These enzymes specifically open the cyclic bond to yield a terminal phosphomonoester. Notably, this hydrolysis can result in either a 2'-phosphate or a 3'-phosphate, but a key class of enzymes, the 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases), specifically produces 2'-nucleotide products.[4][7][8] The E. coli enzyme ThpR (a member of the 2H phosphoesterase family) is a well-characterized example that hydrolyzes a 2',3'-cyclic phosphate to a 2'-phosphomonoester, acting as an "end-healing" enzyme.[9][10]
This enzymatic cascade ensures that specific RNA fragments are "marked" with a 2'-phosphate, directing them into specialized processing or degradation pathways.
Figure 1: Enzymatic pathway for the generation of 2'-phosphorylated RNA termini.
Section 3: The tRNA Splicing Pathway: A Paradigm for 2'-Phosphate Metabolism
The non-canonical splicing of precursor tRNA (pre-tRNA) in fungi and yeast provides the most well-understood biological context for the essential role of a 2'-phosphate intermediate. This pathway is distinct from the spliceosome-mediated splicing of mRNA and relies on a series of highly specialized enzymes.[11]
The process consists of three main stages:
-
Excision: A tRNA endonuclease cleaves the pre-tRNA at both ends of the intron, releasing the intron and generating two tRNA half-molecules (the 5' exon and the 3' exon). The 5' exon is left with a 2',3'-cyclic phosphate at its 3'-end.[3]
-
Ligation: A multifunctional tRNA ligase (e.g., Trl1 in yeast) catalyzes the joining of the two exons. This enzyme first hydrolyzes the 2',3'-cyclic phosphate to a 2'-phosphate. It then phosphorylates the 5'-OH of the 3' exon and subsequently adenylates it, preparing it for ligation. Finally, it joins the 3'-OH of the 5' exon to the activated 5'-phosphate of the 3' exon. This ligation reaction leaves a canonical 3',5'-phosphodiester bond at the splice junction, but critically, it also leaves the 2'-phosphate group at that same nucleotide.[1][12]
-
Phosphate Removal: The resulting spliced tRNA, now containing a 2'-phosphate at the junction, is not yet fully functional. A dedicated enzyme, RNA 2'-phosphotransferase (Tpt1) , removes this phosphate group.[13] The Tpt1 mechanism is highly unusual: it uses NAD+ as a cofactor to accept the phosphate, ultimately generating a mature tRNA with a standard 2'-OH group and producing ADP-ribose 1",2"-cyclic phosphate.[12][14]
This entire pathway underscores the function of the 2'-phosphate as a necessary, covalently-bound intermediate that marks the splice junction until its final maturation step.
Figure 2: The role of the 2'-phosphate intermediate in the fungal tRNA splicing pathway.
Section 4: The Fate of 2'-Terminated RNA: A Molecular Brake in Degradation
Outside of the structured tRNA splicing pathway, the presence of a 2'-phosphate terminus on RNA fragments generated from general RNA decay has a significant impact on their stability. The 2'-phosphate group serves as a protective modification that inhibits the activity of the major cellular 3'→5' exoribonucleases, such as those from the RNase II and PNPase families. These enzymes are critical for clearing RNA fragments but require a free 3'-OH terminus to engage their substrates and processively degrade the RNA strand.
By blocking this primary degradation route, the 2'-phosphate effectively acts as a molecular brake, stabilizing RNA fragments that would otherwise be rapidly turned over. This stabilization suggests a potential regulatory role, where 2'-phosphorylated fragments might accumulate under specific cellular conditions (e.g., stress) and potentially exert functions before being cleared. The ultimate degradation of these fragments requires an additional "end-healing" step, where a phosphatase or a 2'-phosphotransferase like Tpt1 removes the blocking 2'-phosphate to generate a 3'-OH end, thereby licensing the fragment for destruction by 3'→5' exoribonucleases.
Section 5: Methodologies for the Study of 2'-Phosphorylated RNA
Studying RNAs with a 2'-terminal phosphate presents unique technical challenges due to their transient nature and their incompatibility with standard molecular biology techniques.
Detection and Quantification
The most robust method for the direct detection and quantification of 2'-nucleoside monophosphates (2'-NMPs) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique allows for the unambiguous identification and quantification of different nucleotide isomers.
| Parameter | Description |
| Principle | Total RNA is enzymatically digested to single nucleosides. The resulting mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a mass spectrometer. The distinct mass-to-charge ratio and fragmentation pattern of 2'-GMP can be used to differentiate it from 3'-GMP and 5'-GMP. |
| Advantages | High specificity and sensitivity; provides absolute quantification when using isotopically labeled standards; does not rely on enzymatic activities that can be inhibited by the modification. |
| Disadvantages | Requires specialized equipment; provides global levels of the modification but does not give sequence context. |
Transcriptome-Wide Mapping: Overcoming the 2'-P Blockade
Standard ligation-based RNA sequencing protocols (RNA-seq) are blind to 2'-phosphorylated RNAs because the key enzyme, T4 RNA Ligase, requires a 3'-OH group to attach the 3' sequencing adapter.[1][6] Furthermore, the 2'-phosphate group at a ligation junction can stall or block the progression of reverse transcriptase, preventing the generation of cDNA.[1][15]
To overcome these challenges and enable the sequencing of these molecules, a specialized workflow is required. The cP-RNA-seq method, or variations thereof, incorporates enzymatic steps to resolve the modified termini.[16]
Figure 3: General workflow for sequencing RNA with modified 3' termini.
Protocol: Preparation of 2'-Phosphate-Terminated RNA for Sequencing
This protocol outlines the key conceptual steps for modifying a standard small RNA-seq library preparation to capture 2'-P terminated RNAs.
Objective: To convert 2'-P termini to 3'-OH termini, making them amenable to 3' adapter ligation and reverse transcription.
Materials:
-
Total RNA extract
-
Tpt1 enzyme (recombinant) or Calf Intestinal Phosphatase (CIP)
-
NAD+ (for Tpt1)
-
Standard small RNA library preparation kit (including 5' and 3' adapters, T4 RNA Ligase 1, Reverse Transcriptase)
-
RNase-free reagents and consumables
Methodology:
-
5' Adapter Ligation:
-
Start with the total or size-selected RNA population.
-
Ligate the 5' sequencing adapter using T4 RNA Ligase 1. This step is generally compatible with most 3' end modifications.
-
Purify the 5'-ligated RNA.
-
-
3' End Healing (Critical Step):
-
Resuspend the 5'-ligated RNA in a suitable reaction buffer.
-
Add Tpt1 enzyme and its cofactor NAD+ (or alternatively, a non-specific phosphatase like CIP).[1][15] Tpt1 is preferred for its specificity if studying products of pathways like tRNA splicing.
-
Incubate the reaction to allow for the removal of the 2'-phosphate group, which generates a ligatable 3'-OH group.
-
Self-Validation Control: Run a parallel reaction without the Tpt1/phosphatase. This sample should yield no final library product for any RNA species that were originally 2'-phosphorylated, thus validating the dependence of their detection on this enzymatic step.
-
-
3' Adapter Ligation:
-
Purify the "healed" RNA from the previous step to remove the phosphatase and cofactors.
-
Proceed with the standard 3' adapter ligation reaction using T4 RNA Ligase 1. The newly formed 3'-OH ends will now be efficient substrates.
-
-
Reverse Transcription and Amplification:
-
Purify the fully-ligated RNA.
-
Perform reverse transcription using a primer complementary to the 3' adapter. The absence of the blocking 2'-phosphate at the ligation junction allows for efficient cDNA synthesis.
-
Amplify the resulting cDNA via PCR using primers that anneal to both adapter sequences.
-
-
Sequencing and Analysis:
-
Purify the PCR library and perform high-throughput sequencing.
-
Bioinformatic analysis of the resulting reads will reveal the identity and abundance of RNA species that originally possessed a 2'-phosphate terminus.
-
Section 6: Therapeutic Implications and Drug Development
The discovery of distinct enzymatic pathways for RNA processing, such as the Tpt1-dependent tRNA splicing in fungi, opens exciting avenues for therapeutic intervention.
Antifungal Drug Development: Mammals utilize a completely different tRNA splicing mechanism involving the ligase RtcB, which does not generate a 2'-phosphate intermediate.[12] This fundamental difference makes the fungal tRNA splicing enzymes, particularly the essential Trl1 ligase and Tpt1 phosphotransferase , highly attractive targets for the development of specific antifungal drugs. An inhibitor targeting Tpt1 would cause the accumulation of non-functional 2'-phosphorylated tRNAs, leading to a catastrophic failure of protein synthesis and cell death specifically in the fungal pathogen, with minimal expected off-target effects in the human host.
Broader Implications: While less explored, other enzymes in the 2'-phosphate metabolism pathway, such as the CNPases, could also represent potential drug targets.[17][18] Given their roles in RNA metabolism and their specific expression patterns (e.g., CNPase in oligodendrocytes), modulating their activity could have therapeutic applications in neurological disorders or other diseases where RNA processing is dysregulated.[4]
| Enzyme Family | Biological Role | Therapeutic Potential |
| tRNA Ligase (Trl1) | Fungal/Yeast tRNA Splicing (2'-P generation) | Antifungal: Inhibition would block tRNA maturation. |
| 2'-Phosphotransferase (Tpt1) | Fungal/Yeast tRNA Splicing (2'-P removal) | Antifungal: Inhibition leads to accumulation of non-functional tRNA.[12] |
| Cyclic Phosphodiesterases (CNPases) | Hydrolysis of 2',3'-cP to 2'-P | Neurology/Other: Potential targets in diseases with dysregulated RNA metabolism.[4] |
Conclusion and Future Outlook
The 2'-phosphate terminus is far more than a simple degradation product; it is a functional molecular mark that serves as a critical intermediate in essential pathways like tRNA splicing and acts as a key regulator of RNA stability. Its presence creates a checkpoint that prevents RNA fragments from entering canonical ligation and degradation pathways until they are acted upon by a specific set of "end-healing" enzymes. The stark differences in these pathways between organisms, such as the Tpt1-dependent mechanism in fungi versus the RtcB-dependent pathway in mammals, provide a fertile ground for the development of next-generation therapeutics. As sequencing methodologies become more adept at capturing these modified RNA species, a more complete picture of the "2'-phospho-transcriptome" will emerge, undoubtedly revealing new layers of gene regulation and presenting novel opportunities for therapeutic intervention.
References
-
Schutz, K., Hesselberth, J. R., & Fields, S. (2010). Capture and sequence analysis of RNAs with terminal 2',3'-cyclic phosphates. RNA, 16(3), 621–631. [Link]
-
Remus, B. S., Shuman, S. (2014). Structure and mechanism of E. coli RNA 2',3'-cyclic phosphodiesterase. RNA, 20(8), 1236-1245. [Link]
-
Popow, J., Englert, M., Weitzer, S., & Martinez, J. (2011). Human RtcB is a 3'-phosphate-RNA ligase. Nucleic Acids Research, 39(22), 9577–9583. [Link]
-
Ramos, J., Wang, L., Shuman, S. (2024). Characterization of tRNA splicing enzymes RNA ligase and tRNA 2′-phosphotransferase from the pathogenic fungi Mucorales. RNA, 30(1), 1-13. [Link]
-
Wikipedia contributors. (2023, December 29). 2',3'-Cyclic-nucleotide 3'-phosphodiesterase. In Wikipedia, The Free Encyclopedia. [Link]
-
Tanaka, N., & Shuman, S. (2011). RtcB is the RNA ligase component of an Escherichia coli RNA repair system. Journal of Biological Chemistry, 286(10), 7727–7731. [Link]
-
Watanabe, Y., & Unno, M. (2018). Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome. Frontiers in Genetics, 9, 599. [Link]
-
Remus, B. S., & Shuman, S. (2014). Structure and mechanism of E. coli RNA 2',3'-cyclic phosphodiesterase. PubMed, 25002573. [Link]
-
Abelson, J., Trotta, C. R., & Li, H. (1998). tRNA Splicing. Journal of Biological Chemistry, 273(21), 12685-12688. [Link]
-
Wikipedia contributors. (2022, February 19). 2'-phosphotransferase. In Wikipedia, The Free Encyclopedia. [Link]
-
Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, G., & Manganiello, V. C. (2014). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: inhibition and beyond. Nature Reviews Drug Discovery, 13(4), 290–314. [Link]
-
Sakamoto, Y., Tanaka, N., & Sekiguchi, T. (2007). Myelin 2',3'-cyclic nucleotide 3'-phosphodiesterase: active-site ligand binding and molecular conformation. PLoS ONE, 2(7), e563. [Link]
-
Das, A., & Shuman, S. (2013). The RtcB RNA ligase catalyzes GTP-dependent 5'-OH phosphorylation and adenylylation as steps in joining 3'-phosphate and 5'-OH ends. Nucleic Acids Research, 41(3), 1893–1902. [Link]
-
Genschik, P., Billy, E., Swianiewicz, M., & Filipowicz, W. (1997). The human RNA 3'-terminal phosphate cyclase is a member of a new family of proteins conserved in Eucarya, Bacteria and Archaea. The EMBO Journal, 16(10), 2955–2967. [Link]
-
Remus, B. S., & Shuman, S. (2014). Structure and mechanism of E. coli RNA 2',3'-cyclic phosphodiesterase. RNA, 20(8), 1236-45. [Link]
-
Dar, D., & Sorek, R. (2018). Led-Seq: ligation-enhanced double-end sequence-based structure analysis of RNA. Nucleic Acids Research, 46(14), e83. [Link]
-
Munir, A., et al. (2018). NAD+-dependent synthesis of a 5'-phospho-ADP-ribosylated RNA/DNA cap by RNA 2'-phosphotransferase Tpt1. Nucleic Acids Research, 46(18), 9636–9648. [Link]
-
Chakravarty, A. K., & Shuman, S. (2012). The RtcB 2',3'-cyclic phosphodiesterase is a GTP-dependent enzyme. RNA, 18(5), 977–986. [Link]
-
Filipowicz, W., & Shatkin, A. J. (1983). Origin of splice junction phosphate in tRNAs processed by HeLa cell extract. Cell, 32(2), 547-557. [Link]
-
Wolin, S. L., & Matera, A. G. (1999). The trials and travels of tRNA. Genes & Development, 13(1), 1-10. [Link]
-
Munir, A., et al. (2018). NAD+-dependent synthesis of a 5'-phospho-ADP-ribosylated RNA/DNA cap by RNA 2'-phosphotransferase Tpt1. PubMed, 30085222. [Link]
-
Desai, K. K., & Shuman, S. (2012). The RtcB 2',3' cyclic phosphodiesterase is a GTP-dependent enzyme. RNA, 18(5), 977-86. [Link]
-
The International Union of Biochemistry and Molecular Biology. (n.d.). Enzyme Nomenclature EC 3.1.4.37. ExplorEnz. [Link]
-
Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual Review of Biochemistry, 76, 481-511. [Link]
-
Schutz, K., Hesselberth, J. R., & Fields, S. (2010). Capture and sequence analysis of RNAs with terminal 2',3'-cyclic phosphates. PubMed, 20075163. [Link]
-
Chakravarty, A. K., & Shuman, S. (2012). The sequential 2',3'-cyclic phosphodiesterase and 3'-phosphate/5'-OH ligation steps of the RtcB RNA splicing pathway are GTP-dependent. Nucleic Acids Research, 40(19), 9786–9796. [Link]
-
LibreTexts. (2021, May 17). 10.19: Splicing of tRNA Precursors. Biology LibreTexts. [Link]
-
Das, A., & Shuman, S. (2013). Alternative RNA degradation pathways by the exonuclease Pop2p from Saccharomyces cerevisiae. RNA, 19(7), 937-945. [Link]
-
Oxford Nanopore Technologies. (2022, June 6). Logan Mulroney: Detecting RNA modifications from nanopore ionic current signals [Video]. YouTube. [Link]
-
Schutz, K., Hesselberth, J. R., & Fields, S. (2010). Capture and sequence analysis of RNAs with terminal 2',3'- cyclic phosphates. ResearchGate. [Link]
-
Chapman, R. D., & Heidemann, M. (2009). Dephosphorylating Eukaryotic RNA Polymerase II. The Journal of biological chemistry, 284(33), 21935-9. [Link]
-
Sakamoto, Y., Tanaka, N., & Sekiguchi, T. (2007). Myelin 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation. PLOS ONE, 2(7), e563. [Link]
-
Netherton, C., & Maurice, D. H. (2005). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 4(4), 325-335. [Link]
-
Lunde, B. M., Moore, C., & Varani, G. (2007). Structural basis for regulation of RNA-binding proteins by phosphorylation. Structure, 15(9), 1127-1136. [Link]
-
Chakravarty, A. K., & Shuman, S. (2013). Distinct Contributions of Enzymic Functional Groups to the 2',3'-Cyclic Phosphodiesterase, 3'-Phosphate Guanylylation, and 3'-ppG/5'-OH Ligation Steps of the Escherichia coli RtcB Nucleic Acid Splicing Pathway. Journal of Bacteriology, 195(12), 2825-2834. [Link]
-
Honda, S., Morichika, K., & Kirino, Y. (2016). Selective amplification and sequencing of cyclic phosphate–containing RNAs by the cP-RNA-seq method. Nature Protocols, 11(3), 476-489. [Link]
-
Park, J., et al. (2018). Visualization of MMP-2 Activity Using Dual-Probe Nanoparticles to Detect Potential Metastatic Cancer Cells. Theranostics, 8(6), 1591-1602. [Link]
-
Azevedo, M. F., Faucz, F. R., Bimpaki, E., Horvath, A., & Stratakis, C. A. (2014). Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets. Hormone and Metabolic Research, 46(10), 687-693. [Link]
-
Sławiński, J., et al. (2021). The Functions of Mitochondrial 2',3'-Cyclic Nucleotide-3'-Phosphodiesterase and Prospects for Its Future. International Journal of Molecular Sciences, 22(16), 8820. [Link]
-
Park, J., et al. (2018). Visualization of MMP-2 Activity Using Dual-Probe Nanoparticles to Detect Potential Metastatic Cancer Cells. Theranostics, 8(6), 1591-1602. [Link]
-
Wikipedia contributors. (2024, January 10). Fragile X syndrome. In Wikipedia, The Free Encyclopedia. [Link]
-
Gravel, M., et al. (2002). 2',3'-Cyclic nucleotide 3'-phosphodiesterase: a novel RNA-binding protein that inhibits protein synthesis. The Journal of Neuroscience, 22(22), 9788-9797. [Link]
Sources
- 1. Capture and sequence analysis of RNAs with terminal 2′,3′-cyclic phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA Splicing Involves Cutting and Rejoining in Separate Reactions [almerja.com]
- 4. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Myelin 2',3'-cyclic nucleotide 3'-phosphodiesterase: active-site ligand binding and molecular conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myelin 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation | PLOS One [journals.plos.org]
- 9. Structure and mechanism of E. coli RNA 2′,3′-cyclic phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and mechanism of E. coli RNA 2',3'-cyclic phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of tRNA splicing enzymes RNA ligase and tRNA 2′-phosphotransferase from the pathogenic fungi Mucorales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2'-phosphotransferase - Wikipedia [en.wikipedia.org]
- 14. NAD+-dependent synthesis of a 5'-phospho-ADP-ribosylated RNA/DNA cap by RNA 2'-phosphotransferase Tpt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. jefferson.edu [jefferson.edu]
- 17. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
